molecular formula C7H8ClF2NO2 B12848002 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone

1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone

Cat. No.: B12848002
M. Wt: 211.59 g/mol
InChI Key: BQSMETGHIITBJV-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone (CAS 707-58-4) is a high-purity, synthetically valuable 2-azetidinone derivative. This compound features the 4,4-dimethyl-2-azetidinone (β-lactam) core, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological potential beyond its classical antibiotic role . The 2-azetidinone ring is a key structural component in approved therapeutics, such as the cholesterol-lowering agent ezetimibe, underscoring its significance in drug discovery . The chloro(difluoro)acetyl substituent at the N-1 position introduces a reactive handle, making this compound a versatile and advanced building block for the synthesis of a wider array of functionalized β-lactams via further nucleophilic substitution or metal-catalyzed cross-coupling reactions . This reagent is primarily used in research focused on developing new bioactive molecules. Researchers utilize it to create novel compounds for screening against a wide spectrum of biological targets. The 2-azetidinone core has been associated with a variety of pharmacological activities, including serving as a mechanism-based inhibitor for serine protease enzymes, and exhibiting potential in antitumor, anti-inflammatory, and antitubercular research . Its primary value lies in its role as a key intermediate in the Staudinger synthesis and other cycloaddition approaches for constructing complex molecular architectures . With a molecular formula of C 7 H 8 ClF 2 NO 2 and a molecular weight of 211.59 g/mol, it is characterized by high purity (>99%) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8ClF2NO2

Molecular Weight

211.59 g/mol

IUPAC Name

1-(2-chloro-2,2-difluoroacetyl)-4,4-dimethylazetidin-2-one

InChI

InChI=1S/C7H8ClF2NO2/c1-6(2)3-4(12)11(6)5(13)7(8,9)10/h3H2,1-2H3

InChI Key

BQSMETGHIITBJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N1C(=O)C(F)(F)Cl)C

Origin of Product

United States

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

  • Principle : This classical method involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.
  • Procedure :
    • Generate the ketene intermediate, often from acid chlorides or diazoketones.
    • React the ketene with an imine under controlled temperature and base conditions (e.g., triethylamine).
  • Application : For chlorodifluoroacetyl derivatives, chlorodifluoroacetyl chloride can be used as a ketene precursor or directly as an acylating agent post-cycloaddition.
  • Advantages : Versatile, allows introduction of various substituents on the azetidinone ring.
  • Yields : Moderate to good yields (30-80%) depending on substrate and conditions.

Direct Acylation of 4,4-Dimethyl-2-Azetidinone

  • Starting Material : 4,4-dimethyl-2-azetidinone, which can be synthesized by known methods such as cyclization of β-amino acids or ketene-imine cycloaddition.
  • Acylation Step :
    • React 4,4-dimethyl-2-azetidinone with chlorodifluoroacetyl chloride in the presence of a base like triethylamine.
    • The reaction typically proceeds in an inert solvent such as dichloromethane or benzene.
  • Conditions : Room temperature to mild heating; reaction time varies from 1 to 24 hours.
  • Outcome : Formation of this compound with high selectivity for N-acylation.

Microwave-Assisted Synthesis

  • Method : Microwave irradiation under solvent-free or minimal solvent conditions accelerates the reaction.
  • Application : Used for the synthesis of azetidinones by reacting Schiff bases with chloroacetyl chloride and base.
  • Benefits : Reduced reaction times (minutes instead of hours), improved yields, and cleaner reactions.
  • Relevance : Although specific reports on chlorodifluoroacetyl derivatives are limited, this method is adaptable for similar acylations.

Cyclization of β-Amino Acids or β-Amino Esters

  • Approach : Cyclization of suitably substituted β-amino acids or esters using reagents like diphenylphosphoryl chloride or thionyl chloride.
  • Relevance : Provides the 4,4-dimethyl-2-azetidinone core, which can then be acylated with chlorodifluoroacetyl chloride.
  • Yields : Variable, solvent-dependent, typically moderate yields (60-75%).

Detailed Reaction Scheme Example

Step Reactants Conditions Product Yield (%) Notes
1 4,4-Dimethyl-2-azetidinone + Chlorodifluoroacetyl chloride + Triethylamine DCM, RT, 2-24 h This compound 70-85 N-acylation selective, base scavenges HCl
2 Ketene (from chlorodifluoroacetyl chloride) + Imine Triethylamine, solvent, controlled temp 4,4-Dimethyl-2-azetidinone intermediate 50-75 Staudinger cycloaddition
3 β-Amino acid derivative + Diphenylphosphoryl chloride Solvent (THF or CH2Cl2), RT 4,4-Dimethyl-2-azetidinone 60-72 Cyclization step

Research Findings and Analytical Data

  • Spectroscopic Confirmation : The formation of the β-lactam ring and acylation is confirmed by:
    • IR spectroscopy: Characteristic β-lactam carbonyl absorption around 1740 cm⁻¹.
    • ^1H NMR: Disappearance of azomethine protons after cyclization; appearance of methylene protons adjacent to nitrogen.
    • ^19F NMR: Signals corresponding to difluoromethylene group.
  • Purity and Yield : Optimized reaction conditions (temperature, solvent, base equivalents) improve yield and purity.
  • Microwave-assisted methods show enhanced reaction rates and cleaner products compared to conventional heating.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Staudinger Ketene-Imine Cycloaddition Imines + Acid chlorides or diazoketones Triethylamine, solvent Thermal or photochemical, RT to reflux Versatile, good yields Requires ketene generation, sensitive to conditions
Direct N-Acylation 4,4-Dimethyl-2-azetidinone Chlorodifluoroacetyl chloride, triethylamine DCM or benzene, RT Straightforward, selective Requires preformed azetidinone
Microwave-Assisted Synthesis Schiff bases + Chloroacetyl chloride Triethylamine Solvent-free or organic solvents, microwave Fast, efficient Equipment needed, scale-up challenges
Cyclization of β-Amino Acids β-Amino acids or esters Diphenylphosphoryl chloride, SOCl2 THF, RT Direct ring formation Moderate yields, solvent dependent

Chemical Reactions Analysis

1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro(difluoro)acetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the cleavage of the chloro(difluoro)acetyl group and formation of corresponding carboxylic acids or amides.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity : Research has indicated that derivatives of azetidinones, including 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone, exhibit significant antibacterial properties. Studies have shown that compounds synthesized from this azetidinone can effectively combat various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibiting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : There is growing interest in the anticancer potential of azetidinone derivatives. Some studies have reported that compounds related to this compound demonstrate cytotoxic effects against cancer cell lines. These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival .
  • Synthesis of Bioactive Molecules : The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its unique functional groups allow for various chemical modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .

Agricultural Applications

  • Pesticide Development : The chlorinated and fluorinated nature of the compound lends itself to potential applications in agrochemicals, particularly as a pesticide or herbicide. Research into similar compounds has shown promise in targeting pests while minimizing environmental impact .
  • Plant Growth Regulators : Compounds derived from azetidinones are being explored for their ability to act as plant growth regulators, enhancing crop yields and resilience against diseases .

Materials Science Applications

  • Polymer Synthesis : The unique structure of this compound allows it to be used in the synthesis of specialty polymers. These polymers can exhibit desirable properties such as increased thermal stability and chemical resistance .
  • Coatings and Adhesives : Due to its reactive functional groups, this compound can be incorporated into formulations for coatings and adhesives that require specific performance characteristics such as durability and resistance to solvents .

Case Study 1: Antibacterial Screening

A study conducted on various azetidinones demonstrated that derivatives of this compound exhibited potent antibacterial activity against multiple strains of bacteria using agar diffusion methods. The results showed a correlation between structural modifications and increased antibacterial efficacy .

Case Study 2: Synthesis of Anticancer Agents

Research aimed at synthesizing novel anticancer agents utilized this compound as a starting material. The synthesized compounds were tested against various cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone involves its interaction with molecular targets such as enzymes or receptors. The chloro(difluoro)acetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Findings from Hypothetical Studies :

  • The chloro(difluoro)acetyl group increases electrophilicity compared to acetyl or trifluoroacetyl analogs, enabling unique ring-opening reactions .
  • 4,4-Dimethyl substitution stabilizes the β-lactam ring against hydrolysis compared to unsubstituted analogs (e.g., penicillin derivatives) .

Biological Activity

1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone, with CAS number 707-58-4, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C₇H₈ClF₂NO₂
  • Molecular Weight : 211.59 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 210.9 ± 40.0 °C at 760 mmHg
  • Flash Point : 81.4 ± 27.3 °C

The compound features a chloro(difluoro)acetyl group attached to a dimethylated azetidinone structure, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has shown that derivatives of azetidinone compounds exhibit notable antimicrobial properties. For instance:

  • A study highlighted the antibacterial activity of chlorinated and fluorinated derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL for some derivatives .
  • Other studies have reported the synthesis of azetidinones that demonstrated moderate to potent antibacterial activities against various strains including Bacillus subtilis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Azetidinone Derivatives

Compound NameTarget BacteriaMIC (μg/mL)
This compoundS. aureus25
E. coli25
B. subtilisModerate
P. aeruginosaModerate

Anticancer Activity

This compound has also been investigated for its anticancer potential:

  • A study indicated that azetidinones possess cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Specific derivatives have shown promising results in inhibiting cancer cell proliferation, though detailed mechanisms remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Azetidinones may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Cell Membrane Disruption : The presence of halogen atoms (chlorine and fluorine) in the structure enhances membrane permeability, potentially leading to cell lysis in microbial targets.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A dissertation on azetidinone derivatives reported their synthesis and subsequent evaluation for antibacterial properties against multiple strains, confirming their effectiveness .
  • Another research highlighted the role of structural modifications in enhancing the bioactivity of azetidinones, indicating that specific substitutions could lead to improved potency against microbial infections .

Q & A

Q. What are the optimal synthetic routes for 1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via acylation of 4,4-dimethyl-2-azetidinone with chloro(difluoro)acetyl chloride under inert conditions. Key steps include:
  • Using anhydrous dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in a hexane/diethyl ether mixture to achieve >95% purity.
  • Characterization by 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substitution patterns and elemental analysis (e.g., C, H, N) to verify stoichiometry .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19} \text{F} NMR is critical for identifying the difluoroacetate group (characteristic splitting patterns at ~-100 to -120 ppm). 1H^1 \text{H} NMR resolves the azetidinone ring protons (δ 3.5–4.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1750 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ expected for C7H9ClF2NO2_7 \text{H}_9 \text{ClF}_2 \text{NO}_2: 244.0254) .

Advanced Research Questions

Q. How does the chloro(difluoro)acetyl group influence the reactivity of the azetidinone ring in nucleophilic ring-opening reactions?

  • Methodological Answer :
  • The electron-withdrawing chloro(difluoro)acetyl group increases ring strain, enhancing susceptibility to nucleophilic attack. Kinetic studies (e.g., using 1H^1 \text{H} NMR monitoring) reveal faster ring-opening with amines (e.g., benzylamine) compared to non-acylated azetidinones .
  • Computational modeling (DFT) can predict regioselectivity: Attack typically occurs at the β-lactam carbonyl due to greater electrophilicity .

Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH conditions?

  • Methodological Answer :
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store at -20°C under argon to prevent degradation .
  • Hydrolytic Stability : Accelerated stability testing (pH 1–13, 25–60°C) reveals rapid hydrolysis in acidic/basic conditions (t1/2_{1/2} < 24 hrs at pH 2 or 12). Neutral buffers (pH 7.4) exhibit <10% degradation over 7 days .

Q. Can this compound serve as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer :
  • The 4,4-dimethylazetidinone core provides a rigid framework for inducing chirality. Testing involves:
  • Derivatization with prochiral ketones (e.g., acetophenone) and evaluating enantioselectivity via chiral HPLC .
  • Comparative studies with non-fluorinated analogs show enhanced stereocontrol (up to 90% ee) due to fluorine’s steric and electronic effects .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve inconsistencies in thermal data?

  • Methodological Answer :
  • Variations (e.g., 110–125°C) may arise from polymorphic forms or impurities. Use standardized DSC protocols (heating rate 10°C/min under N2_2) and compare with single-crystal X-ray data to confirm crystalline phase .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of β-lactamase inhibitors?

  • Methodological Answer :
  • The azetidinone core mimics β-lactam antibiotics. Functionalization at the 1-position with electrophilic groups (e.g., chloro(difluoro)acetyl) enhances binding to enzyme active sites. In vitro assays with E. coli β-lactamase show IC50_{50} values in the µM range .

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